(3Z)-3-(Bromomethylidene)oxolane
CAS No.: 2276741-44-5
Cat. No.: VC4601684
Molecular Formula: C5H7BrO
Molecular Weight: 163.014
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2276741-44-5 |
|---|---|
| Molecular Formula | C5H7BrO |
| Molecular Weight | 163.014 |
| IUPAC Name | (3Z)-3-(bromomethylidene)oxolane |
| Standard InChI | InChI=1S/C5H7BrO/c6-3-5-1-2-7-4-5/h3H,1-2,4H2/b5-3- |
| Standard InChI Key | MMILCUFJGCPUID-HYXAFXHYSA-N |
| SMILES | C1COCC1=CBr |
Introduction
The compound (3Z)-3-(Bromomethylidene)oxolane is a brominated derivative of oxolane, also known as tetrahydrofuran (THF). Its structure consists of a five-membered oxygen-containing ring with a bromomethylidene substituent at the third carbon atom. This compound is of interest due to its potential applications in organic synthesis and pharmaceutical development.
Synthesis
The synthesis of (3Z)-3-(Bromomethylidene)oxolane typically involves bromination reactions on oxolane derivatives. A common method includes:
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Starting with an oxolane precursor.
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Introducing a bromomethylidene group through halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
This process ensures the selective formation of the (3Z) isomer, which refers to the specific geometric configuration around the double bond.
Applications
Reactivity and Stability
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The compound is reactive due to the presence of the bromine atom and the double bond in the methylidene group.
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It may undergo hydrolysis or decompose under harsh conditions, such as exposure to strong acids or bases.
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Proper storage in inert atmospheres and at low temperatures is recommended to maintain stability.
Research Findings
While direct studies on (3Z)-3-(Bromomethylidene)oxolane are sparse, related brominated oxolanes have been investigated for their role in:
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Cytotoxicity Studies: Brominated derivatives often exhibit low toxicity against normal cells while retaining activity against cancer cells .
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Docking Studies: Computational approaches suggest that similar compounds can interact effectively with biological targets, indicating potential pharmacological applications .
Challenges and Future Directions
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Limited Data Availability:
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Comprehensive studies specifically targeting (3Z)-3-(Bromomethylidene)oxolane are lacking.
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Further research is needed to explore its full synthetic and biological potential.
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Stereochemical Considerations:
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The geometric configuration (Z-isomer) may influence reactivity and biological activity, necessitating detailed stereochemical investigations.
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